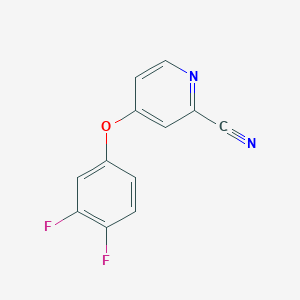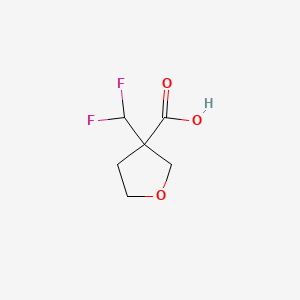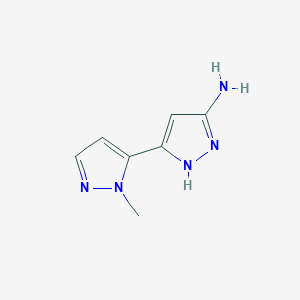![molecular formula C8H17ClN4 B13538879 2-{5-[(dimethylamino)methyl]-1H-imidazol-1-yl}ethan-1-aminehydrochloride](/img/structure/B13538879.png)
2-{5-[(dimethylamino)methyl]-1H-imidazol-1-yl}ethan-1-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{5-[(dimethylamino)methyl]-1H-imidazol-1-yl}ethan-1-amine hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(dimethylamino)methyl]-1H-imidazol-1-yl}ethan-1-amine hydrochloride typically involves the reaction of imidazole derivatives with dimethylamine. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach is the one-pot synthesis of trisubstituted imidazoles using aldehydes, benzil, and ammonium acetate in the presence of a nickel catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and recyclable catalysts can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-{5-[(dimethylamino)methyl]-1H-imidazol-1-yl}ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, amine derivatives, and substituted imidazoles, depending on the type of reaction and reagents used.
Wissenschaftliche Forschungsanwendungen
2-{5-[(dimethylamino)methyl]-1H-imidazol-1-yl}ethan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and functional materials.
Wirkmechanismus
The mechanism of action of 2-{5-[(dimethylamino)methyl]-1H-imidazol-1-yl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Metronidazole: An antibacterial and antiprotozoal agent.
Clotrimazole: An antifungal agent.
Ketoconazole: An antifungal agent used in the treatment of systemic fungal infections.
Uniqueness
What sets 2-{5-[(dimethylamino)methyl]-1H-imidazol-1-yl}ethan-1-amine hydrochloride apart from these similar compounds is its unique structure, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C8H17ClN4 |
|---|---|
Molekulargewicht |
204.70 g/mol |
IUPAC-Name |
2-[5-[(dimethylamino)methyl]imidazol-1-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C8H16N4.ClH/c1-11(2)6-8-5-10-7-12(8)4-3-9;/h5,7H,3-4,6,9H2,1-2H3;1H |
InChI-Schlüssel |
UEMQMTTVRVSBKY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CN=CN1CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



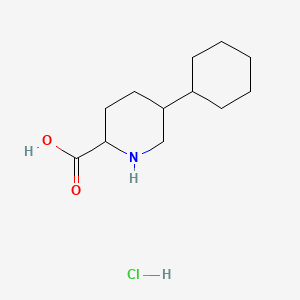


![rac-(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid](/img/structure/B13538819.png)
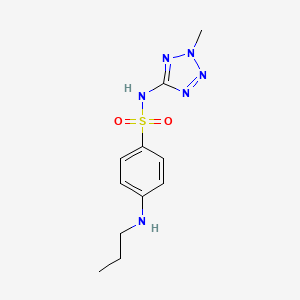
![N-[(2,2-Difluorocyclopropyl)methyl]-N-methylamine](/img/structure/B13538829.png)

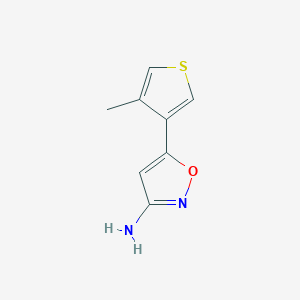
![Methyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13538860.png)
![3-[(3-Bromophenyl)methyl]oxolane-3-carboxylic acid](/img/structure/B13538865.png)
